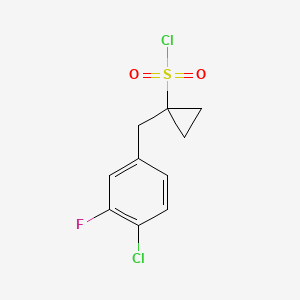
1-(4-Chloro-3-fluorobenzyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride is a chemical compound known for its unique structural features and reactivity. It contains a cyclopropane ring, a sulfonyl chloride group, and a substituted phenyl ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-3-fluorobenzyl chloride and cyclopropane-1-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chloro-3-fluorobenzyl chloride is reacted with cyclopropane-1-sulfonyl chloride in an appropriate solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring can be further functionalized.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a building block in the development of potential therapeutic agents, particularly in the design of enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar nucleophilic substitution reactions.
Benzenesulfonyl chloride: Another aromatic sulfonyl chloride with different reactivity due to the absence of the cyclopropane ring.
Trifluoromethanesulfonyl chloride: Known for its strong electron-withdrawing trifluoromethyl group, leading to higher reactivity.
The uniqueness of 1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride lies in its combination of a cyclopropane ring and a substituted phenyl ring, providing distinct steric and electronic properties that influence its reactivity and applications.
Eigenschaften
Molekularformel |
C10H9Cl2FO2S |
|---|---|
Molekulargewicht |
283.15 g/mol |
IUPAC-Name |
1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H9Cl2FO2S/c11-8-2-1-7(5-9(8)13)6-10(3-4-10)16(12,14)15/h1-2,5H,3-4,6H2 |
InChI-Schlüssel |
FVBVTOMEPQFMHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CC(=C(C=C2)Cl)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


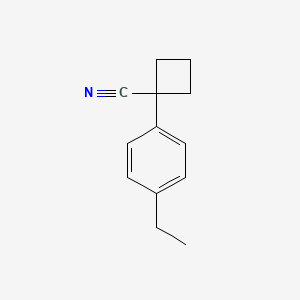
![rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis](/img/structure/B13518001.png)
![benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate](/img/structure/B13518009.png)
![1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)
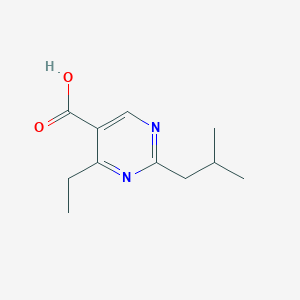
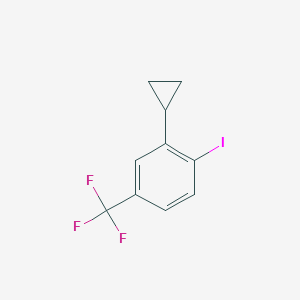
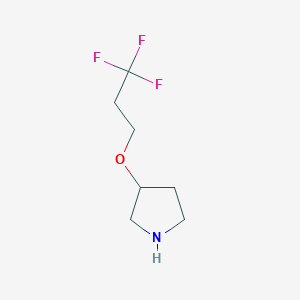
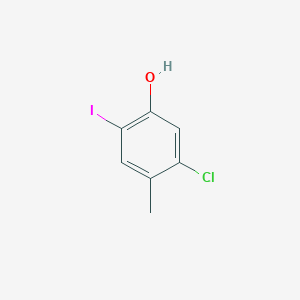
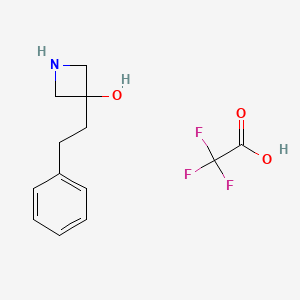
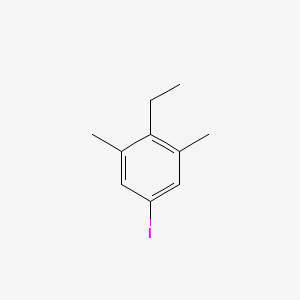
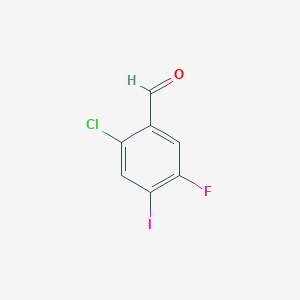
![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13518085.png)


